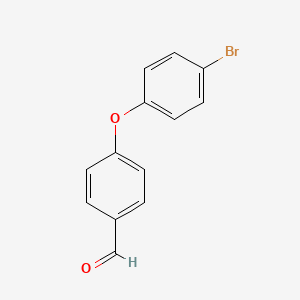

4-(4-Bromophenoxy)benzaldehyde

Description

4-(4-Bromophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.11 g/mol . It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzaldehyde moiety. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

4-(4-bromophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDDJOBNAOVSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442863 | |

| Record name | 4-(4-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69240-56-8 | |

| Record name | 4-(4-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of m-Phenoxybenzaldehyde

One of the most direct methods to prepare 4-(4-bromophenoxy)benzaldehyde involves the bromination of m-phenoxybenzaldehyde. This method is well-documented in patent literature and involves the following key features:

Brominating agents: Molecular bromine (Br2) or bromine chloride (BrCl) can be used. Bromine chloride is more cost-effective and selective but yields are generally lower compared to molecular bromine.

Solvents: The reaction is preferably carried out in halogenation-resistant solvents such as methylene chloride, tetrachloroethylene, or chlorobenzene to prevent solvent degradation.

Temperature control: The bromination is conducted at temperatures below the solvent’s boiling point, often below room temperature, to enhance selectivity and reduce side reactions.

Catalysts: Generally, no catalyst is required; however, metal halides like aluminum chloride or ferric chloride may be present without hindering the reaction.

Purification: The crude product can be purified by simple solvent evaporation and further refined by distillation to obtain high-purity this compound.

Table 1: Bromination Reaction Parameters

| Parameter | Details |

|---|---|

| Brominating agent | Br2 or BrCl |

| Solvent | Methylene chloride, tetrachloroethylene, chlorobenzene |

| Temperature | Below solvent boiling point, preferably < 25°C |

| Catalyst | None required; metal halides tolerated |

| Purification | Solvent evaporation, distillation |

| Yield and Purity | High purity and yield achievable |

This method provides a straightforward approach with high selectivity and yields, making it suitable for both laboratory and industrial scales.

Synthesis via Phenol Derivatives and Formaldehyde

Another approach involves the synthesis of hydroxybenzaldehyde derivatives followed by bromination and ether formation. Although this method is more commonly applied to related compounds such as 4-bromo-2-hydroxybenzaldehyde, it informs potential routes for this compound synthesis:

Starting materials: m-bromophenol or related phenols.

Reagents: Triethylamine as a base, magnesium chloride to form complexes, and paraformaldehyde as a formylating agent.

Procedure: The phenol is reacted with triethylamine and magnesium chloride to form a complex, followed by addition of paraformaldehyde to introduce the aldehyde group.

Workup: The reaction mixture is treated sequentially with quenching agents, ammonia water, and hydrochloric acid to isolate and purify the aldehyde product.

Conditions: Mild temperatures (~30°C), inert atmosphere, and controlled addition of reagents.

While this method is specifically reported for 4-bromo-2-hydroxybenzaldehyde, the principles of phenol activation and formylation can be adapted for ether formation with bromophenyl groups, potentially enabling synthesis of this compound analogs.

Ether Formation by Nucleophilic Substitution

The formation of the phenoxy ether bond in this compound can be achieved through nucleophilic aromatic substitution reactions:

Reactants: 4-bromophenol or 4-bromophenol derivatives and 4-hydroxybenzaldehyde derivatives.

Catalysts: Triethylamine or other organic bases to deprotonate the phenol and facilitate nucleophilic attack.

Solvent and conditions: Reactions are often performed in polar aprotic solvents at room temperature or slightly elevated temperatures.

Mechanism: The phenolate ion attacks the electrophilic aromatic carbon bearing the leaving group, forming the ether linkage.

This approach is supported by studies on 4-phenacyloxy benzaldehyde derivatives, where phenacyl bromide derivatives react with hydroxybenzaldehyde derivatives under triethylamine catalysis in micellar media at room temperature, yielding high-purity products characterized by IR, NMR, and GC-MS.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination of m-phenoxybenzaldehyde | Br2 or BrCl, halogenation-resistant solvent, <25°C | High purity, scalable, selective | Requires careful temperature control |

| Phenol formylation and bromination | m-bromophenol, triethylamine, MgCl2, paraformaldehyde | Mild conditions, simple operation | Mainly for hydroxybenzaldehyde analogs |

| Nucleophilic substitution (ether formation) | 4-bromophenol + hydroxybenzaldehyde, triethylamine, room temp | Mild, efficient for ether bond formation | Requires suitable leaving groups |

Detailed Research Findings and Data

Yield and Purity: Bromination methods can achieve high yields (>90%) and purities (>98%) after simple purification steps such as solvent evaporation and distillation.

Reaction Monitoring: Gas chromatography is effective for monitoring the disappearance of starting materials and confirming reaction completion.

Spectroscopic Characterization: Products are typically confirmed by HPLC, NMR (both ^1H and ^13C), and IR spectroscopy to verify the aldehyde and ether functionalities.

Industrial Applicability: The bromination process is amenable to scale-up due to its simplicity and mild conditions, with no need for complex catalysts or harsh reagents.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions:

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄/H₂SO₄, reflux | 4-(4-Bromophenoxy)benzoic acid | High selectivity |

Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄/MeOH, 0°C | 4-(4-Bromophenoxy)benzyl alcohol | 85–90% |

Limitations : Over-reduction of the aromatic bromine is not observed under mild conditions.

Substitution Reactions

The bromine atom on the phenoxy ring participates in cross-coupling reactions , enabling functionalization:

Suzuki-Miyaura Coupling

| Reactants | Catalyst | Product | Application |

|---|---|---|---|

| 4-(4-Bromophenoxy)benzaldehyde + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(4-Phenylphenoxy)benzaldehyde | Materials synthesis |

Conditions : Conducted in THF/H₂O at 80°C, yielding biaryl derivatives with >75% efficiency.

Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide (NaOMe) | DMSO, 120°C | 4-(4-Methoxyphenoxy)benzaldehyde | 60% |

Scope : Limited to strong nucleophiles due to the electron-withdrawing effects of the aldehyde and bromine .

Condensation Reactions

The aldehyde group engages in Schiff base formation with amines:

| Amine | Conditions | Product | Notes |

|---|---|---|---|

| Aniline | EtOH, HCl (cat.) | N-(4-(4-Bromophenoxy)benzylidene)aniline | Crystalline product |

Applications : Schiff bases derived from this compound exhibit antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Scientific Research Applications

Pharmaceutical Synthesis

4-(4-Bromophenoxy)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds targeting specific biological pathways. For instance, it has been utilized in the synthesis of triarylamine-based dyes, which are important in the development of p-type dye-sensitized solar cells (DSSCs) . The compound's reactivity facilitates the formation of complex molecules that can exhibit therapeutic effects.

Organic Electronics

This compound plays a pivotal role in the development of organic light-emitting diodes (OLEDs). Its incorporation into OLED materials enhances both the efficiency and color purity of displays used in consumer electronics. Studies have shown that incorporating brominated phenoxy groups can improve charge transport properties, leading to better performance in electronic devices .

Material Science

In material science, this compound is employed to create advanced polymers with tailored thermal and mechanical properties. These materials find applications in industries such as automotive and aerospace, where durability and performance are critical. The compound's ability to participate in polymerization reactions allows for the design of materials that meet specific industry standards .

Chemical Biology Research

The compound acts as a valuable tool in chemical biology for studying enzyme activity and interactions. Its derivatives are used in drug discovery processes, facilitating the identification of potential inhibitors for various targets. For example, it has been modified to create fluorescent probes that enable real-time monitoring of cellular processes, aiding researchers in understanding complex biological systems .

Fluorescent Probes

Modification of this compound allows for the development of fluorescent probes used in biological imaging. These probes are essential for visualizing cellular activities and dynamics, providing insights into disease mechanisms and therapeutic responses. The ability to track cellular processes in real-time is invaluable for advancing medical research .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

4-(4-Bromophenoxy)benzaldehyde can be compared with other similar compounds, such as:

4-(4-Chlorophenoxy)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.

4-(4-Fluorophenoxy)benzaldehyde: Similar structure but with a fluorine atom instead of bromine.

4-(4-Methylphenoxy)benzaldehyde: Similar structure but with a methyl group instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenoxy group.

Biological Activity

4-(4-Bromophenoxy)benzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 277.12 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a bromophenyl group linked to a phenoxy group, which is further connected to a benzaldehyde moiety. The presence of the bromine atom at the para position enhances its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that derivatives of this compound can inhibit the growth of various pathogens, making it relevant for drug discovery in combating infections. For example, related compounds have shown effectiveness against bacteria such as E. coli and S. aureus .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms that may involve the inhibition of specific enzymes associated with cell growth and survival .

Table 1: Summary of Biological Activities

While specific mechanisms of action for this compound remain largely uncharacterized, studies suggest that it may interact with various biological targets. For instance, it is hypothesized to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis . Further research is needed to elucidate these interactions fully.

Study on Enzyme Inhibition

A recent study explored the inhibitory effects of derivatives related to this compound on monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels in the brain. One derivative showed significant inhibitory activity against MAO-B with an IC50 value of 0.212 µM, indicating its potential as a neuroprotective agent .

Anticancer Investigations

In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in human pancreatic and gastric cancer cell lines. These studies utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates, revealing promising results for further development as anticancer therapeutics .

Safety and Handling

Due to the presence of the aldehyde functional group, this compound is likely to cause skin and eye irritation upon contact. Standard laboratory safety protocols should be followed when handling this compound to mitigate any risks associated with its use .

Q & A

Q. What are the key physicochemical properties and structural identifiers of 4-(4-Bromophenoxy)benzaldehyde?

- Molecular Formula : C₁₃H₉BrO₂

- CAS RN : 69240-56-8

- Molecular Weight : 277.11 g/mol

- Structural Features : A benzaldehyde derivative substituted with a 4-bromophenoxy group at the para position. The bromophenoxy group introduces steric and electronic effects critical for reactivity .

- Methodological Note : Confirm identity via FT-IR (aldehyde C=O stretch ~1689 cm⁻¹) and NMR (aldehyde proton ~9.85 ppm) .

Q. What are common synthetic routes for this compound?

- Knoevenagel Condensation : React 4-hydroxybenzaldehyde with 4-bromophenacyl bromide under basic conditions (e.g., piperidine catalysis) in ethanol. Purify via recrystallization (ethanol:water, 1:1) .

- Phenacyl Ether Coupling : Use nucleophilic aromatic substitution between 4-bromophenol and 4-bromobenzaldehyde derivatives in polar aprotic solvents (e.g., DMF) .

- Yield Optimization : Typical yields range from 46–60%; improve via controlled stoichiometry and inert atmosphere .

Q. How is structural characterization performed for this compound?

- Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement). Note dihedral angles between aromatic rings (~78°) .

Advanced Research Questions

Q. How can conflicting spectral data in structural elucidation be resolved?

- Case Example : Discrepancies in ¹³C NMR chemical shifts for aldehyde carbons (e.g., 190–192 ppm) may arise from solvent polarity or crystallographic effects.

- Resolution :

Q. What strategies optimize its application in copolymer synthesis?

- Monomer Design : Incorporate this compound into styrene copolymers via radical polymerization (e.g., ABCN initiator in toluene). The bromine atom facilitates post-polymerization modifications (e.g., Suzuki coupling) .

- Reaction Conditions :

- Temperature: 60–80°C for 12–24 hours.

- Solvent: Toluene or DMF for solubility.

- Catalyst: 1,1′-Azobis(cyclohexanecarbonitrile) (ABCN) for controlled radical generation .

Q. How is its antimicrobial activity evaluated, and what are methodological pitfalls?

- Assay Protocol :

- Pitfalls :

Q. What are the challenges in crystallographic refinement of this compound?

- Data Collection : High-resolution data (≤1.0 Å) is required to resolve bromine atom anisotropy.

- Refinement Tools : Use SHELXL for anisotropic displacement parameters. Address twinning via TWIN/BASF commands .

- Hydrogen Bonding : Weak CH-π interactions (e.g., H···Cg distance ~3.1 Å) may require DFT optimization to model accurately .

Q. How can HPLC-UV methods be adapted for quantifying trace impurities?

Q. What safety precautions are critical given limited toxicological data?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation.

- First Aid : For skin contact, wash with soap/water (15 min); for ingestion, rinse mouth and seek medical help .

- Storage : Inert atmosphere (N₂), desiccated, and away from light to prevent aldehyde oxidation .

Q. How does electronic substituent effects influence its reactivity in condensation reactions?

- Bromine Effects : The electron-withdrawing bromophenoxy group increases aldehyde electrophilicity, enhancing reactivity in Knoevenagel or Wittig reactions.

- Steric Effects : Para substitution minimizes steric hindrance, favoring linear product formation (e.g., α,β-unsaturated ketones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.